4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Description
This compound belongs to the tetrahydroisoquinoline-1,3-dione family, characterized by a fused bicyclic core with a pyridin-2-yl substituent at position 2 and an ethoxymethylidene group at position 2. The ethoxymethylidene moiety introduces structural rigidity and electron-withdrawing properties, which influence reactivity and biological interactions. Its molecular formula is C₁₆H₁₄N₂O₃ (as inferred from related structures in evidence) with a molecular weight of 282.30 g/mol . Limited spectral data are available, but analogs suggest characteristic HRMS peaks (e.g., [M+H]+ ≈ 283.1) and distinct NMR shifts for the pyridine and ethoxymethylidene groups.
Properties
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-pyridin-2-ylisoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-11-14-12-7-3-4-8-13(12)16(20)19(17(14)21)15-9-5-6-10-18-15/h3-11H,2H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYADTDUIGINHY-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-pyridinecarboxaldehyde with an appropriate isoquinoline derivative under basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which is subsequently cyclized to form the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the ethoxymethylidene or pyridine moieties.
Scientific Research Applications
Medicinal Chemistry
4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has garnered attention for its potential biological activities:
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The compound’s ability to inhibit microbial growth positions it as a candidate for developing new antimicrobial agents .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer cell proliferation, showcasing potential as an anticancer drug lead.
- Neurological Disorders : Ongoing research aims to explore its efficacy in treating neurological disorders due to its interaction with specific molecular targets in the nervous system.
Chemical Research
In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. It is particularly useful in creating derivatives that may have enhanced biological activities or novel properties.
Material Science
The compound is also explored for its applications in material science. Its unique functional groups may facilitate the development of new materials with specific characteristics, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors, within the cell. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. For example, in cancer cells, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Modifications: Substituent Variations
a) 2-(3,4-Dimethoxyphenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CID 2366513)
- Molecular Formula: C₂₀H₁₉NO₅
- Key Differences : Replaces pyridin-2-yl with a 3,4-dimethoxyphenyl group.
- Impact : The methoxy groups enhance hydrophilicity (predicted logP ~2.5 vs. pyridine’s ~1.2) and alter π-π stacking interactions. Predicted collision cross-section (CCS) for [M+H]+ is 182.5 Ų , suggesting a more compact structure compared to pyridine analogs .
b) 4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Molecular Formula: C₂₀H₁₉NO₄
- Key Differences : Substitutes pyridin-2-yl with a 4-ethoxyphenyl group.
c) rel-(3R,4R)-2-hexyl-1-oxo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (trans-6)
- Molecular Formula : C₂₂H₂₄N₂O₃
- Key Differences : Adds a hexyl chain at position 2 and a carboxylic acid at position 3.
- Impact: The hexyl group enhances lipid solubility, while the carboxylic acid introduces pH-dependent ionization (pKa ~4-5), affecting bioavailability. Synthesized in 87% yield with rapid cis-trans isomerization noted .
Physicochemical Properties and Analytical Data
Biological Activity
4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydroisoquinoline core with an ethoxymethylidene substituent and a pyridine moiety, contributing to its diverse biological interactions.
Pharmacological Properties
Research has indicated that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydroisoquinoline compounds possess antimicrobial properties. The specific compound has demonstrated efficacy against several bacterial strains, suggesting potential as an antibiotic agent .
- Anticancer Properties : Investigations into the cytotoxic effects of this compound have revealed its ability to induce apoptosis in cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects. It is hypothesized to exert these effects through antioxidant mechanisms and by inhibiting neuroinflammatory processes .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in metabolic pathways related to cancer progression and microbial resistance .
- Interaction with Cellular Targets : Binding studies indicate that the compound interacts with cellular receptors and proteins that regulate cell growth and apoptosis. This interaction is crucial for its anticancer and antimicrobial activities .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
- Cytotoxicity in Cancer Cells : In vitro assays conducted on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM .
- Neuroprotection in Animal Models : An animal study demonstrated that administration of the compound reduced oxidative stress markers and improved cognitive function in models of neurodegeneration .
Data Table
The following table summarizes key findings from various studies on the biological activity of the compound:
| Activity Type | Model/Organism | Concentration/IC50 | Outcome |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 50 µg/mL | Significant growth inhibition |
| Cytotoxicity | Human breast cancer cells | 25 µM | Dose-dependent decrease in viability |
| Neuroprotection | Animal models | Not specified | Reduced oxidative stress markers |
Q & A
Basic: What are the recommended synthetic routes for this compound, and what critical parameters influence yield optimization?
The synthesis of tetrahydroisoquinoline derivatives typically involves palladium-catalyzed cycloadditions or nucleophilic substitution reactions. For instance, enantioselective formal cycloadditions between benzyltriflamides and allenes (using Pd catalysts) have been employed to generate structurally similar isoquinoline cores . Key parameters include:
- Catalyst selection : Pd(OAc)₂ with chiral ligands (e.g., TADDOL derivatives) enhances enantioselectivity.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction kinetics.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Basic: Which analytical techniques are most effective for confirming structural integrity?
Structural validation requires a multi-technique approach:
- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., C–H···I hydrogen bonds in pyridine derivatives) .
- NMR spectroscopy : - and -NMR identify substituent positioning and ethoxymethylidene conformation.
- HRMS (ESI) : Validates molecular formula (e.g., CHN with <2 ppm mass error) .
- IR spectroscopy : Confirms carbonyl (1,3-dione, ~1700 cm) and pyridyl ring vibrations .
Advanced: How can computational modeling predict binding affinity with ferroptosis regulators (e.g., NCOA4–FTH1)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are critical:
- Target selection : Use NCOA4’s iron-binding domain (PDB: 6XK3) for docking studies.
- Ligand preparation : Optimize protonation states (Schrödinger Maestro) at physiological pH.
- Binding free energy : MM/PBSA calculations quantify interactions (e.g., hydrogen bonds with Glu-142).
Contradictory in vitro results (e.g., IC variability) may arise from redox-active iron interference, necessitating in silico validation .
Advanced: What strategies resolve contradictions in biological activity data across in vitro models?
Discrepancies often stem from assay conditions or cellular contexts:
- Dose-response normalization : Compare IC values using standardized viability assays (MTT vs. resazurin).
- Redox environment control : Include ferroptosis inhibitors (e.g., ferrostatin-1) to isolate compound-specific effects .
- Transcriptomic profiling : RNA-seq identifies off-target pathways (e.g., NF-κB activation) that may mask primary mechanisms .
Advanced: How to optimize enantioselective synthesis for chiral variants?
Chiral resolution requires:
- Ligand design : BINAP or Josiphos ligands paired with Pd(0) catalysts improve enantiomeric excess (ee >90%) .
- Kinetic resolution : Use lipases (e.g., CAL-B) in dynamic kinetic asymmetric transformations (DYKAT).
- Crystallographic monitoring : In situ X-ray diffraction tracks chiral center formation during synthesis .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for antiviral activity?
SAR studies involve:
- Scaffold diversification : Introduce substituents at the 4-ethoxymethylidene or pyridin-2-yl positions (e.g., trifluoroacetamido groups) to modulate steric and electronic effects .
- Pseudovirus assays : Lentiviral particles expressing SARS-CoV-2 spike protein quantify entry inhibition.
- 3D-QSAR modeling : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to activity cliffs .
Basic: What safety protocols are critical during handling and storage?
- PPE : Nitrile gloves, lab coats, and FFP2 respirators for powder handling.
- Storage : Argon-atmosphere vials at –20°C to prevent oxidation.
- Spill management : Neutralize with 10% sodium bicarbonate before ethanol rinsing .
Advanced: How to validate the compound’s role in signal transduction inhibition (e.g., cancer pathways)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
